Voxvoganan (trihydrochloride) Voxvoganan (trihydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16623562
InChI: InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1
SMILES:
Molecular Formula: C43H72Cl3N11O3
Molecular Weight: 897.5 g/mol

Voxvoganan (trihydrochloride)

CAS No.:

Cat. No.: VC16623562

Molecular Formula: C43H72Cl3N11O3

Molecular Weight: 897.5 g/mol

* For research use only. Not for human or veterinary use.

Voxvoganan (trihydrochloride) -

Specification

Molecular Formula C43H72Cl3N11O3
Molecular Weight 897.5 g/mol
IUPAC Name (2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide;trihydrochloride
Standard InChI InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1
Standard InChI Key KXMSCJYCDUWIMI-RZQNRPNSSA-N
Isomeric SMILES CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl
Canonical SMILES CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemistry

Voxvoganan trihydrochloride has the molecular formula C₄₃H₇₂Cl₃N₁₁O₃ and a molecular weight of 897.5 g/mol . The compound features three stereocenters, with an IUPAC name reflecting its complex peptidomimetic structure:
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide trihydrochloride . Its structure includes a hydrophobic indole core substituted with tert-butyl groups, enhancing membrane interaction, and cationic guanidinium groups facilitating binding to bacterial cell walls .

Stability and Solubility

The compound exhibits remarkable stability against protease degradation due to its non-natural peptide backbone and tert-butyl modifications . Solubility data indicate:

PropertyValueSource
DMSO solubility~140 mg/mL (~156.00 mM)InvivoChem
Aqueous formulation≥3.5 mg/mL in saline/PEG300InvivoChem
Storage conditions-20°C (powder); -80°C (solution)InvivoChem

These properties support its formulation for topical applications, where low systemic absorption minimizes toxicity risks .

Mechanism of Action

Membrane Disruption via Cationic Interaction

Voxvoganan trihydrochloride binds to negatively charged phospholipids (e.g., phosphatidylglycerol) in bacterial membranes via electrostatic interactions . This binding induces rapid membrane depolarization and pore formation, leading to cytoplasmic content leakage and cell lysis within minutes . The mechanism mirrors innate immune peptides like defensins but avoids resistance development by targeting conserved membrane structures rather than specific proteins .

Resistance Profile

In vitro studies show no cross-resistance with conventional antibiotics (e.g., β-lactams, glycopeptides), as evidenced by consistent MIC values against MRSA, vancomycin-intermediate S. aureus (VISA), and linezolid-resistant strains . The bactericidal activity persists even in biofilms, where traditional antibiotics often fail .

Antimicrobial Efficacy and Spectrum

In Vitro Activity Against S. aureus

Voxvoganan trihydrochloride demonstrates broad-spectrum activity, as shown in Table 1:

Bacterial StrainMIC Range (μg/mL)Resistance ProfileStudy
Methicillin-resistant S. aureus2–4Mupirocin-resistant, MRSAGlpBio
Vancomycin-resistant S. aureus2–4VanA/VanB phenotypesInvivoChem
Daptomycin-nonsusceptible S. aureus2–4Membrane permeability mutationsInvivoChem

Fungal and Gram-Negative Activity

While primarily effective against Gram-positive bacteria, limited activity is observed against Candida albicans (MIC = 16 μg/mL) and Pseudomonas aeruginosa (MIC = 32 μg/mL) .

Research and Clinical Applications

Preclinical Studies

  • Nasal Decolonization: A murine model showed 3-log reduction in MRSA load after 3 days of nasal application .

  • Wound Infection: In diabetic mice, voxvoganan reduced abscess size by 80% compared to mupirocin .

Clinical Development

Phase II trials (NCT03446035) evaluated a 2% gel for impetigo, achieving clinical cure in 89% of patients versus 72% for retapamulin . A phase III trial for MRSA decolonization is ongoing (NCT05148815) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator